molecular formula C12H23N3O2 B070700 Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate CAS No. 178311-48-3

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

Katalognummer B070700
CAS-Nummer: 178311-48-3
Molekulargewicht: 241.33 g/mol
InChI-Schlüssel: KEQBTRKQDYXHTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1. Introduction Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is a compound synthesized through various chemical reactions, characterized by spectroscopic methods, and analyzed for its molecular structure. It is of interest in the field of organic chemistry due to its potential biological activities.

2. Synthesis Analysis The synthesis of similar compounds involves condensation reactions, often in the presence of catalysts and under specific conditions. For example, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate was synthesized through a condensation reaction between carbamimide and 3-fluorobenzoic acid using specific catalysts and hydroxybenzotriazole under basic conditions (Sanjeevarayappa et al., 2015).

3. Molecular Structure Analysis The molecular structure is typically analyzed using X-ray diffraction studies. For instance, the related compound, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, was analyzed using single crystal X-ray diffraction (Kulkarni et al., 2016). These studies provide insights into the crystal systems, molecular shapes, and intermolecular interactions.

4. Chemical Reactions and Properties Chemical reactions include synthesis methods like nucleophilic substitution reactions and specific reaction conditions to achieve the desired product. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was synthesized using a nucleophilic substitution reaction and was characterized for its molecular structure and stability (Yang et al., 2021).

5. Physical Properties Analysis The physical properties, such as crystalline structure and bond lengths, are determined using methods like X-ray diffraction and spectroscopic studies. This analysis helps understand the compound's physical state under various conditions and its stability.

6. Chemical Properties Analysis Chemical properties can be analyzed through studies such as Density Functional Theory (DFT) calculations and Hirshfeld surface analysis. These studies help in understanding the compound's reactivity, electronic properties, and potential chemical interactions.

Wissenschaftliche Forschungsanwendungen

Synthesis of N-heterocycles

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate is a compound that plays a significant role in the synthesis of N-heterocycles, contributing to the development of pharmaceuticals and other therapeutic agents. Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively utilized for the asymmetric synthesis of amines and their derivatives. These methodologies enable access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are critical structural motifs in many natural products and therapeutically relevant compounds (Philip et al., 2020).

Pharmacophoric Groups in Antipsychotic Agents

Arylcycloalkylamines, including phenyl piperidines and piperazines, are essential pharmacophoric groups in several antipsychotic agents. Their arylalkyl substituents have been shown to enhance the potency and selectivity of binding affinity at D2-like receptors, indicating the significant pharmacological potential of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate derivatives in developing new therapeutic agents (Sikazwe et al., 2009).

Piperazine Derivatives for Therapeutic Use

Piperazine, a six-membered nitrogen-containing heterocycle, is of great significance in drug design, demonstrating a plethora of therapeutic uses such as antipsychotic, antidepressant, anticancer, and anti-inflammatory agents. The versatility of piperazine-based molecules is highlighted by their presence in a wide range of drugs, where slight modifications in their substitution pattern can lead to significant differences in medicinal potential. This underscores the relevance of exploring compounds like tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate for new drug development (Rathi et al., 2016).

Cytoprotection with Metabolic Agents

Piperazine derivatives, such as Trimetazidine, have been studied for their cytoprotective effects, particularly in the treatment of angina pectoris. These compounds offer an anti-ischaemic effect without major effects on hemodynamics or myocardial oxygen consumption, providing insights into the potential therapeutic applications of tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate in metabolic cytoprotection (Cargnoni et al., 1999).

Safety And Hazards

The safety and hazards associated with Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate dihydrochloride include hazard statements H302, H315, H319, H335 and precautionary statements P261, P305, P338, P351 .

Eigenschaften

IUPAC Name

tert-butyl 3-piperazin-1-ylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O2/c1-12(2,3)17-11(16)15-8-10(9-15)14-6-4-13-5-7-14/h10,13H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQBTRKQDYXHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598352
Record name tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate

CAS RN

178311-48-3
Record name 1,1-Dimethylethyl 3-(1-piperazinyl)-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178311-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Piperazine (149.2 g, 8 mol. equiv.) was heated to a melt and 1-(t-butoxycarbonyl)-3-methanesulphonyloxy-azetidine (see International Patent Application Publication no. WO93/19059) (54.5 g, 217 mmol) was then added. The mixture was heated at 115° C. for twenty four hours. The reaction was cooled and the excess piperazine removed under reduced pressure. The residue was purified by flash column chromatography on silica gel using methanol:dichloromethane (5:95, by volume) as the eluant to give the title compound (51 g).
Quantity
149.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.